molecular formula C18H22O6S2 B12061159 (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)

(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B12061159
M. Wt: 398.5 g/mol
InChI Key: MFRBMNNZDFDJOF-HZPDHXFCSA-N
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Description

(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) is an organic compound that features two 4-methylbenzenesulfonate groups attached to a butane-2,3-diyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of (2R,3R)-butane-2,3-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(2R,3R)-Butane-2,3-diol+2(4-methylbenzenesulfonyl chloride)(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)+2HCl\text{(2R,3R)-Butane-2,3-diol} + 2 \text{(4-methylbenzenesulfonyl chloride)} \rightarrow \text{(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)} + 2 \text{HCl} (2R,3R)-Butane-2,3-diol+2(4-methylbenzenesulfonyl chloride)→(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)+2HCl

Industrial Production Methods

On an industrial scale, the production of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the anhydrous environment required for the reaction.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alcohols.

    Reduction: The compound can be reduced to yield the corresponding butane-2,3-diol.

    Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to yield the corresponding diol and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted butane derivatives.

    Reduction: The major product is (2R,3R)-butane-2,3-diol.

    Hydrolysis: The major products are (2R,3R)-butane-2,3-diol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for diols in organic synthesis.

    Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.

    Biology and Medicine: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) involves the reactivity of the sulfonate groups. These groups can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule. The compound’s reactivity is influenced by the electronic and steric effects of the sulfonate groups.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetoacetate: Used in similar nucleophilic substitution reactions.

    Diethyl Malonate: Another compound used in organic synthesis with similar reactivity.

    Acetylacetone: Used in various organic reactions and has similar functional groups.

Uniqueness

(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) is unique due to its specific stereochemistry and the presence of two sulfonate groups, which provide distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring precise control over molecular structure and reactivity.

Properties

Molecular Formula

C18H22O6S2

Molecular Weight

398.5 g/mol

IUPAC Name

[(2R,3R)-3-(4-methylphenyl)sulfonyloxybutan-2-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3/t15-,16-/m1/s1

InChI Key

MFRBMNNZDFDJOF-HZPDHXFCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)[C@@H](C)OS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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